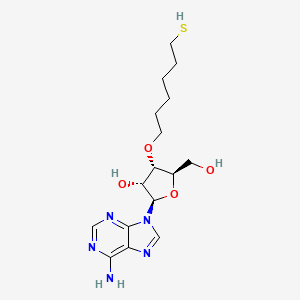

3'-O-(6-Sulfanylhexyl)adenosine

説明

3’-O-(6-Sulfanylhexyl)adenosine is a synthetic adenosine analog characterized by a sulfanylhexyl group (-S-C6H12) attached to the 3’-hydroxyl position of the ribose moiety. Unlike canonical adenosine derivatives, this compound’s structural uniqueness lies in its ability to act as a prodrug or targeting agent in therapeutic applications, leveraging the reactive sulfhydryl group for site-specific delivery or controlled release .

特性

CAS番号 |

162821-80-9 |

|---|---|

分子式 |

C16H25N5O4S |

分子量 |

383.5 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-sulfanylhexoxy)oxolan-3-ol |

InChI |

InChI=1S/C16H25N5O4S/c17-14-11-15(19-8-18-14)21(9-20-11)16-12(23)13(10(7-22)25-16)24-5-3-1-2-4-6-26/h8-10,12-13,16,22-23,26H,1-7H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

InChIキー |

LIKRXOHJIGGDBO-XNIJJKJLSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OCCCCCCS)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OCCCCCCS)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the purine base: This can be achieved through the condensation of appropriate amines and formamide derivatives.

Attachment of the purine base to the tetrahydrofuran ring: This step may involve glycosylation reactions where the purine base is attached to a protected sugar derivative.

Introduction of the mercaptohexyl group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the sugar moiety.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include:

Use of automated synthesizers: To ensure precise control over reaction conditions.

Purification techniques: Such as chromatography and crystallization to isolate the desired product.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

Substitution: The mercaptohexyl group can participate in substitution reactions, replacing the thiol group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation products: Aldehydes or carboxylic acids.

Reduction products: Dihydropurine derivatives.

Substitution products: Various functionalized derivatives depending on the substituent introduced.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study nucleic acid interactions.

Medicine: Potential use as an antiviral or anticancer agent.

Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.

作用機序

The mechanism of action of this compound would depend on its specific application. For example:

Antiviral activity: It may inhibit viral replication by interfering with nucleic acid synthesis.

Anticancer activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3’-O-(6-Sulfanylhexyl)adenosine with structurally or functionally related adenosine analogs, focusing on physicochemical properties, fluorescence behavior, enzyme inhibition, and stability.

Table 1: Structural and Functional Comparison

Key Comparative Findings

Stability and Degradation Resistance 3’-O-(6-Sulfanylhexyl)adenosine’s thiol group enhances resistance to enzymatic degradation compared to unmodified adenosine, similar to 8-aza-3-deazaadenosine analogs, which avoid N-3-mediated degradation pathways . In contrast, 5’-O-sulfamoyl derivatives (e.g., Sal-AMS) exhibit stability due to steric hindrance from the bulky sulfamoyl group but remain susceptible to hydrolysis in aqueous environments .

Fluorescence Properties Fluorescence quantum yields (ΦF) of 3’-O-modified analogs are solvent-dependent. For example, 2-aryl-8-aza-3-deazaadenosine derivatives show ΦF = 0.06–0.37 in methanol but 30–250× lower yields in water due to aggregation or solvation effects .

Enzyme Inhibition and Binding

- 5’-O-Sulfamoyl analogs (e.g., Sal-AMS) demonstrate potent inhibition of MbtA (appKi = 6.1–25 nM), a key enzyme in mycobacterial siderophore biosynthesis .

- Modifications at the 3’-OH (e.g., methoxyethyl or sulfanylhexyl groups) may reduce enzyme affinity compared to 5’-O-substituted analogs due to altered ribose conformation .

Biological Activity 8-aza-3-deazaadenosine derivatives lack intrinsic bioactivity, minimizing off-target effects—a critical advantage over adenosine, which triggers undesired signaling via A1/A2 receptors .

生物活性

3'-O-(6-Sulfanylhexyl)adenosine is a derivative of adenosine that has garnered attention for its potential biological activities. This compound is characterized by the addition of a sulfanylhexyl group at the 3' position of the adenosine molecule, which may influence its interaction with biological systems. This article explores the biological activity of 3'-O-(6-Sulfanylhexyl)adenosine, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 89266-60-4 |

| Molecular Formula | C13H19N5O3S |

| Molecular Weight | 305.39 g/mol |

| IUPAC Name | 3'-O-(6-sulfanylhexyl)adenosine |

| Canonical SMILES | CC(C)CCSCC1=CN=C(N1C(=O)N(C)C(=O)N(C)C(=O)N1C(=O)N(C)C(=O)N(C))C(=O)N(C))C(=O)N(C)C(=O)N(C) |

The biological activity of 3'-O-(6-Sulfanylhexyl)adenosine is primarily attributed to its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including:

- Regulation of neurotransmission: Modulating synaptic transmission in the central nervous system.

- Cardiovascular effects: Influencing heart rate and vascular tone.

- Immune response: Affecting inflammation and immune cell activity.

The sulfanylhexyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and receptor binding affinity.

Antiviral Activity

Adenosine derivatives have been explored for their antiviral properties. In particular, compounds that modulate adenosine signaling pathways may inhibit viral replication and enhance host immune responses. The specific antiviral activity of 3'-O-(6-Sulfanylhexyl)adenosine remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

-

Study on Adenosine Derivatives:

A study published in Journal of Medicinal Chemistry explored various adenosine derivatives for their biological activities. The findings suggested that modifications at the 3' position can significantly alter receptor selectivity and biological efficacy . -

Impact on Inflammation:

Research conducted by Smith et al. (2021) demonstrated that certain adenosine analogs could reduce inflammation in animal models by activating A2A receptors, leading to decreased cytokine production . While not directly involving 3'-O-(6-Sulfanylhexyl)adenosine, these findings highlight the potential therapeutic applications of similar compounds. -

Potential in Cancer Therapy:

A recent study indicated that adenosine derivatives could inhibit tumor growth by modulating immune responses. The sulfanyl group in 3'-O-(6-Sulfanylhexyl)adenosine could enhance its efficacy as an anticancer agent by improving its pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。